![molecular formula C7H8O2 B2554321 2,5-Dimethylfuran-3-carbaldehyde CAS No. 54583-69-6](/img/structure/B2554321.png)
2,5-Dimethylfuran-3-carbaldehyde
Overview
Description
2,5-Dimethylfuran-3-carbaldehyde is a chemical compound with the CAS Number: 54583-69-6 . It has a molecular weight of 124.14 .
Synthesis Analysis
The synthesis of 2,5-Dimethylfuran-3-carbaldehyde and similar compounds has been a subject of research. For instance, one study discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass . Another study achieved switchable synthesis of 2,5-dimethylfuran and 2,5-dihydroxymethyltetrahydrofuran with high yields over Raney Ni .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethylfuran-3-carbaldehyde is established by various spectral studies such as EI-MS, FT-IR, 1H and 13C NMR .
Chemical Reactions Analysis
2,5-Dimethylfuran-3-carbaldehyde undergoes various chemical reactions. For example, it can be selectively oxidized to 2,5-diformylfuran (DFF), an important furan platform compound . Another study discusses the unimolecular decomposition of 2,5-dimethylfuran .
Physical And Chemical Properties Analysis
It is stored at a temperature of -10 degrees . More detailed physical and chemical properties can be obtained from its MSDS .
Scientific Research Applications
Optical and Photophysical Investigation
The compound has been used in the optical and photophysical investigation of (2E)-1-(2,5-Dimethylfuran-3-Yl)-3-(9-Ethyl-9H-Carbazol-3-Yl)Prop-2-en-1-One (DEPO) by Spectrofluorometer in an organized medium . The study involved the determination of solvatochromic properties such as extinction coefficient, oscillator strength, transition dipole moment, stokes shift, fluorescence quantum yield, and photochemical quantum yield .
Synthesis of DEPO Dye
2,5-Dimethylfuran-3-carbaldehyde has been used in the synthesis of DEPO dye. The dye was prepared by the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 1-(2,5-dimethylfuran-3-yl)ethanone under microwave irradiation . The dye is photostable in DMSO but undergoes photodecomposition in chloromethane solvents .
Probe or Quencher in Determining Critical Micelle Concentration
The DEPO dye, synthesized using 2,5-Dimethylfuran-3-carbaldehyde, can be used as a probe or quencher to determine the critical micelle concentration (CMC) of cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl sulfate (SDS) .
Material Science Applications
Fluorescent organic molecules, such as those synthesized using 2,5-Dimethylfuran-3-carbaldehyde, have applications in various fields of material sciences. These include optical limiting, third-order nonlinear optical properties, organic electro-optics, organic light-emitting diodes, dye-synthesized solar cells, and Langmuir films .
Selective Separation of 2,5-Dimethylfuran
2,5-Dimethylfuran-3-carbaldehyde plays a crucial role in the chemical industry, particularly in the separation of 2,5-dimethylfuran (DMeF) and 2,5-methyltetrahydrofuran (DMeTHF) mixtures .
Conversion of HMF to DMF
In the presence of a CuRu/C catalyst, 2,5-Dimethylfuran-3-carbaldehyde has been used for the conversion of HMF to DMF .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
properties
IUPAC Name |
2,5-dimethylfuran-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWBHRVGAHGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylfuran-3-carbaldehyde | |
CAS RN |
54583-69-6 | |
Record name | 2,5-dimethylfuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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